molecular formula C19H20Cl2N2O2 B12152701 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-4-ylmethyl)propanamide

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B12152701
M. Wt: 379.3 g/mol
InChI Key: ACFLVORJKNITIX-UHFFFAOYSA-N
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Description

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a dichlorocyclopropyl group attached to a phenoxy moiety, which is further connected to a methylated propanamide structure with a pyridinylmethyl substituent.

Preparation Methods

The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-4-ylmethyl)propanamide typically involves several key steps:

    Formation of the Dichlorocyclopropyl Group: This step involves the reaction of a suitable precursor with dichlorocarbene to form the dichlorocyclopropyl group.

    Attachment to Phenoxy Moiety: The dichlorocyclopropyl group is then attached to a phenol derivative through an etherification reaction.

    Formation of the Methylated Propanamide: The phenoxy compound is further reacted with a methylated propanamide derivative.

    Introduction of Pyridinylmethyl Group: Finally, the pyridinylmethyl group is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-4-ylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.

Scientific Research Applications

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the modulation of specific biological pathways.

    Biological Research: It is used in research to understand its effects on cellular processes and its interaction with various biomolecules.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-4-ylmethyl)propanamide include:

    Ciprofibrate: Known for its hypolipidemic effects, ciprofibrate shares structural similarities but differs in its specific functional groups and biological activity.

    Fenofibric Acid: Another hypolipidemic agent, fenofibric acid has a similar phenoxy structure but with different substituents.

    Clofibrate: This compound also shares a phenoxy moiety but has distinct chemical and biological properties.

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C19H20Cl2N2O2/c1-18(2,17(24)23-12-13-7-9-22-10-8-13)25-15-5-3-14(4-6-15)16-11-19(16,20)21/h3-10,16H,11-12H2,1-2H3,(H,23,24)

InChI Key

ACFLVORJKNITIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

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